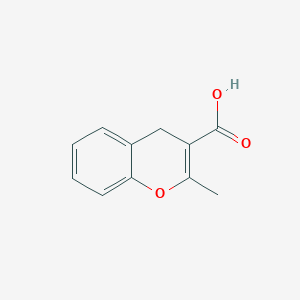
2-methyl-4H-chromene-3-carboxylic acid
Overview
Description
2-methyl-4H-chromene-3-carboxylic acid is a chemical compound with the molecular weight of 190.2 . It is a powder at room temperature .
Molecular Structure Analysis
The IUPAC name of 2-methyl-4H-chromene-3-carboxylic acid is 2-methyl-4H-chromene-3-carboxylic acid . The InChI code is 1S/C11H10O3/c1-7-9(11(12)13)6-8-4-2-3-5-10(8)14-7/h2-5H,6H2,1H3,(H,12,13) .Physical And Chemical Properties Analysis
2-methyl-4H-chromene-3-carboxylic acid is a powder at room temperature .Scientific Research Applications
Anticancer Activity
4H-Chromenes, including derivatives like 2-methyl-4H-chromene-3-carboxylic acid, have been identified as compounds with significant anticancer properties . Their ability to interfere with various biological pathways makes them promising candidates for cancer treatment. Research has shown that these compounds can induce apoptosis and inhibit cell proliferation in cancer cells.
Anticonvulsant Properties
The anticonvulsant activity of 4H-chromenes is another area of interest. These compounds have shown potential in treating seizure disorders, making them valuable for further research into new antiepileptic drugs .
Antimicrobial Effects
4H-chromenes have demonstrated antimicrobial efficacy against a range of pathogens. This includes antibacterial, antifungal, and antiviral activities, which are crucial in the development of new antimicrobial agents .
Anticholinesterase Influence
These compounds also exhibit anticholinesterase activity , which is beneficial in treating neurodegenerative diseases like Alzheimer’s. By inhibiting the enzyme acetylcholinesterase, they help increase the levels of acetylcholine in the brain, aiding in symptom management .
Antidiabetic Applications
The antidiabetic potential of 4H-chromenes is noteworthy. They have been found to exert effects on blood sugar levels and insulin sensitivity, providing a basis for the development of new antidiabetic medications .
Antituberculosis Activity
Tuberculosis remains a significant global health challenge, and 4H-chromenes have shown promise in combating this disease. Their antituberculosis activity opens up possibilities for new therapeutic approaches .
Safety and Hazards
Future Directions
2H/4H-chromene is an important class of heterocyclic compounds with versatile biological profiles, a simple structure, and mild adverse effects . The presented scaffold work compiled in this article will be helpful to the scientific community for designing and developing potent leads of 2H/4H-chromene analogs for their promising biological activities .
Mechanism of Action
Target of Action
2-Methyl-4H-chromene-3-carboxylic acid, also known as coumarinic acid, is a natural product isolated from plants belonging to the Apiaceae and Asteraceae families. It belongs to the 2H/4H-chromene (2H/4H-ch) class of heterocyclic compounds, which have versatile biological profiles .
Mode of Action
The structure-activity relationship (SAR) among the series can be analyzed orderly with the parent 2H/4H-ch derivative .
Biochemical Pathways
. These activities suggest that the compound may interact with multiple biochemical pathways.
Result of Action
. These activities suggest that the compound may have significant molecular and cellular effects.
Action Environment
, suggesting that the compound’s synthesis can be influenced by environmental conditions.
properties
IUPAC Name |
2-methyl-4H-chromene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-7-9(11(12)13)6-8-4-2-3-5-10(8)14-7/h2-5H,6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZCPPUMVONVANF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CC2=CC=CC=C2O1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-4H-chromene-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



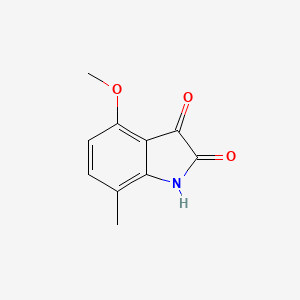

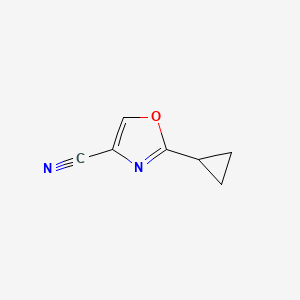
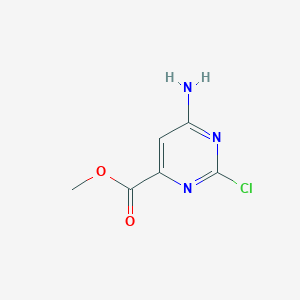

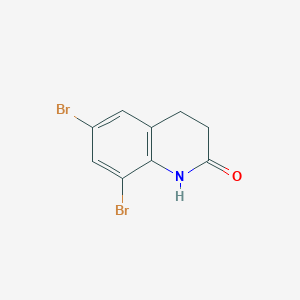
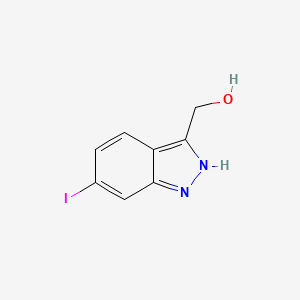
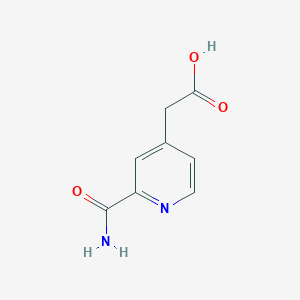

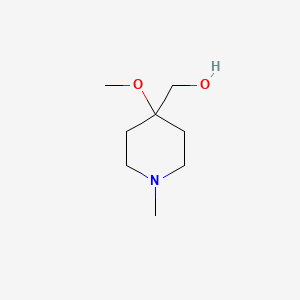
![4-[(2,2-Dimethylpropyl)carbamoyl]benzoic acid](/img/structure/B1423261.png)
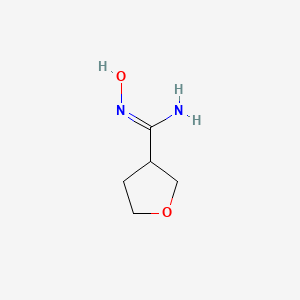
![1-[4-(2,2-Difluoroethanesulfonyl)phenyl]ethan-1-one](/img/structure/B1423264.png)
![2-[(3-Methylbut-2-en-1-yl)sulfanyl]-3-phenylpropanoic acid](/img/structure/B1423266.png)